(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
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Description
(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Studies
Researchers have explored the synthesis and structural properties of complex molecules related to this compound. For example, Gerber and Vogel (2001) investigated the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives and total asymmetric synthesis relevant to the construction of C,C-linked trisaccharides, highlighting the compound's utility in carbohydrate chemistry and synthesis (Gerber & Vogel, 2001). Similarly, Guarna et al. (1999) described the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, providing insights into the compound's role in the development of conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Applications in Organic Chemistry
The compound's derivatives have been used in various organic chemistry applications. For instance, Hřebabecký et al. (2006) synthesized novel conformationally locked carbocyclic nucleosides derived from this compound, demonstrating its utility in nucleoside chemistry (Hřebabecký et al., 2006). Meilert et al. (2004) utilized this compound in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting its role in the synthesis of complex natural products (Meilert et al., 2004).
Biomedical and Pharmacological Research
Several studies have explored the biomedical and pharmacological aspects of derivatives of this compound. For instance, Panicker et al. (2000) investigated the unusual reversal of stereoselectivity in a boron-mediated aldol reaction, which is crucial for the enantioselective synthesis of epothilones, a class of potential cancer therapeutics (Panicker et al., 2000).
properties
Product Name |
(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
---|---|
Molecular Formula |
C58H86N2O18 |
Molecular Weight |
1099.3 g/mol |
IUPAC Name |
(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H86N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-43(64)27-40(61)18-16-19-41(62)28-44(65)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40-46,48-49,51-55,57,61-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4-,8-6-,9-7+,12-10+,13-11+,17-14+,20-15+/t35?,36?,37-,40?,41?,42?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57?,58?/m1/s1 |
InChI Key |
FNCPECYULVHYCJ-PAFCVIRNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CCCC(CC(CC(=O)OC(C(/C=C/C=C/C=C\C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CCCC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
synonyms |
3874 H1 antibiotic 3874 H1 |
Origin of Product |
United States |
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